molecular formula C11H20O2Si B14534423 Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]- CAS No. 62269-46-9

Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]-

Cat. No.: B14534423
CAS No.: 62269-46-9
M. Wt: 212.36 g/mol
InChI Key: GKKQMIKUGXJPAF-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]- is a cyclohexene-derived ketone featuring a trimethylsilyloxy (TMSO) substituent at position 2 and an acetyl group (ethanone) at position 1 of the cyclohexene ring. Its structure combines the electron-withdrawing acetyl group with the sterically bulky TMSO moiety, influencing both reactivity and physical properties.

This compound is structurally related to 1-(Trimethylsiloxy)cyclohexene (CAS 6651-36-1), which lacks the acetyl group but shares the TMSO-substituted cyclohexene framework .

Properties

CAS No.

62269-46-9

Molecular Formula

C11H20O2Si

Molecular Weight

212.36 g/mol

IUPAC Name

1-(2-trimethylsilyloxycyclohexen-1-yl)ethanone

InChI

InChI=1S/C11H20O2Si/c1-9(12)10-7-5-6-8-11(10)13-14(2,3)4/h5-8H2,1-4H3

InChI Key

GKKQMIKUGXJPAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(CCCC1)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]- typically involves the reaction of cyclohexenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl enol ether intermediate, which is then converted to the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]- involves its reactivity as a silyl enol ether. The trimethylsilyl group provides stability to the enol form, facilitating various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a range of organic reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Table 1: Key Structural and Physical Properties of Comparable Compounds
Compound Name (CAS) Substituents Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Features/Applications
Ethanone, 1-[2-[(TMSO)-1-cyclohexen-1-yl]- (Hypothetical) 1-Acetyl, 2-TMSO (cyclohexene) C₁₁H₁₈O₂Si 234.35* ~500 (Predicted) ~1.1 (Predicted) Potential enolate precursor; silyl protection
1-(2-Hydroxycyclohexen-1-yl)ethanone (21173-96-6) 1-Acetyl, 2-Hydroxy (cyclohexene) C₈H₁₀O₂ 138.16 N/A N/A Hydrogen bonding capacity; polar reactivity
1-(3,3-Dimethyl-1-cyclohexen-1-yl)ethanone (22463-19-0) 1-Acetyl, 3,3-Dimethyl (cyclohexene) C₁₀H₁₆O 152.23 218.1±19.0 0.909±0.06 Steric hindrance from alkyl groups
Ethanone, 1-cyclohexyl (823-76-7) Cyclohexyl-acetyl (saturated) C₈H₁₄O 126.20 N/A N/A Saturated analog; reduced reactivity
1-(Trimethylsiloxy)cyclohexene (6651-36-1) 1-TMSO (cyclohexene) C₉H₁₈OSi 186.32 N/A N/A Silyl ether used in protection strategies
1-(2-Amino-1-cyclohexen-1-yl)ethanone (23645-69-4) 1-Acetyl, 2-Amino (cyclohexene) C₈H₁₁NO 137.18 N/A N/A Nucleophilic amino group; base-sensitive

* Molecular weight calculated using inferred formula.

Reactivity and Functional Group Analysis

  • Trimethylsilyloxy (TMSO) vs. Hydroxy : The TMSO group in the target compound offers superior stability under basic or nucleophilic conditions compared to the hydroxy-substituted analog (21173-96-6), which is prone to hydrogen bonding and oxidation . Silyl ethers are widely used in protecting alcohol functionalities during multi-step syntheses .
  • Acetyl Group Influence: The acetyl group increases electrophilicity at the α-carbon, facilitating enolate formation. This contrasts with 1-cyclohexylethanone (823-76-7), where the saturated cyclohexyl group reduces conjugation and enolate stability .
  • This is less pronounced in the dimethyl-substituted analog (22463-19-0), where alkyl groups provide moderate steric shielding .

Biological Activity

Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]- is a compound with significant interest in the field of organic chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₂O
  • Molecular Weight : 124.1803 g/mol
  • IUPAC Name : Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]-
  • CAS Number : 932-66-1

The compound features a cyclohexene ring with a trimethylsilyl ether functional group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Ethanone derivatives have been studied for various biological activities, including:

  • Antimicrobial Properties : Some studies indicate that ethanone derivatives exhibit antimicrobial effects against bacteria and fungi. The presence of the cyclohexene moiety may enhance membrane permeability, allowing better interaction with microbial cells.
  • Antioxidant Activity : Research suggests that compounds similar to ethanone can scavenge free radicals, thus providing potential protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Certain ethanone derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

The biological activity of ethanone is largely attributed to its ability to interact with biological membranes and modulate enzyme activity. The trimethylsilyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

1. Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various ethanone derivatives, including those with cyclohexene structures. The results indicated that these compounds exhibited significant activity against Staphylococcus aureus and Candida albicans, suggesting their potential as therapeutic agents in treating infections .

2. Antioxidant Properties

In vitro assays demonstrated that ethanone derivatives possess strong antioxidant capabilities. A comparative analysis showed that these compounds effectively reduced oxidative damage in cell cultures exposed to hydrogen peroxide .

3. Anti-inflammatory Mechanisms

Research published in Phytotherapy Research highlighted the anti-inflammatory effects of ethanone derivatives in animal models. The study found that treatment with ethanone significantly decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Activity Type Effectiveness Reference
AntimicrobialEffective against S. aureus and C. albicans
AntioxidantStrong free radical scavenging
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

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